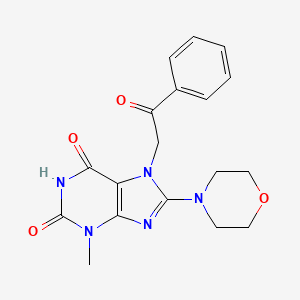

![molecular formula C17H11F2N5S B2880317 3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863460-39-3](/img/structure/B2880317.png)

3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

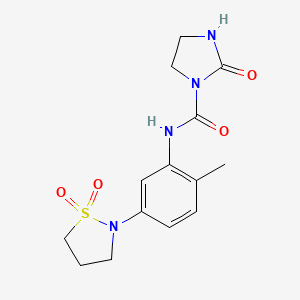

The compound “3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups. It has two phenyl rings, each substituted with a fluorine atom at the para position. One of these rings is attached to a triazolopyrimidine core, and the other is linked via a sulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrimidine), a triazole ring, and sulfur and fluorine substituents. These features could influence the compound’s reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of fluorine atoms could make the phenyl rings more reactive towards electrophilic aromatic substitution. The sulfanyl group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, affecting its solubility and distribution in biological systems .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrimidine derivatives, including triazolopyrimidines, involves condensation reactions that yield compounds with potential antibacterial activity. For example, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative featuring the triazolopyrimidine ring, which showed antibacterial activity against both Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019). This highlights the methodological advancements in synthesizing structurally complex and biologically relevant compounds.

Biomedical Applications

The triazolopyrimidine scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. A comprehensive report by Merugu et al. (2022) discusses the synthetic strategies for triazolopyrimidine analogs and their medicinal significance, emphasizing their role in developing new therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022).

Antimycobacterial Properties

Research into fluorinated triazolopyrimidine derivatives as fluoroquinolone analogs has identified compounds with significant antimycobacterial activity against Mycobacterium tuberculosis. A study by Abdel-Rahman et al. (2009) found specific fluorinated derivatives to be potent inhibitors of M. tuberculosis growth, demonstrating the potential of triazolopyrimidine compounds in treating tuberculosis (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Antitumor Activity

Compounds based on the triazolopyrimidine scaffold have also been explored for their antitumor activities. Hafez and El-Gazzar (2009) reported on the synthesis of triazolopyrimidin-6-sulfonamide derivatives with incorporated thiazolidinone moieties, showing inhibitory effects on various cancer cell lines. This underscores the versatility of triazolopyrimidine derivatives in developing novel anticancer therapies (Hafez & El-Gazzar, 2009).

Mechanism of Action

Target of Action

Similar compounds have been shown to target prostate cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a way that inhibits their function, leading to a decrease in the proliferation of cancer cells . More research is needed to understand the specific interactions between this compound and its targets.

Biochemical Pathways

Similar compounds have been shown to affect the proliferation of cancer cells , suggesting that it may impact pathways related to cell growth and division

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . More research is needed to understand the specific ADME properties of this compound.

Result of Action

Similar compounds have been shown to have antiproliferative activity against cancer cells This suggests that this compound may also have anticancer effects

Action Environment

Similar compounds have been shown to be stable under various conditions . More research is needed to understand how environmental factors may influence the action of this compound.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2N5S/c18-12-4-6-14(7-5-12)24-16-15(22-23-24)17(21-10-20-16)25-9-11-2-1-3-13(19)8-11/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJLXKHTIBMFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2880234.png)

![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)

![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)

![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)

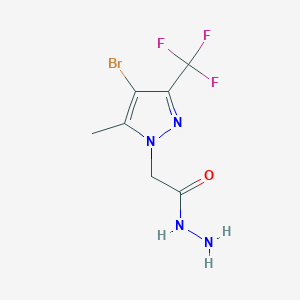

![Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2880244.png)

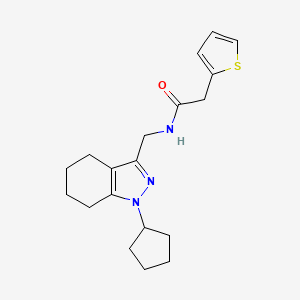

![1-[4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2880252.png)

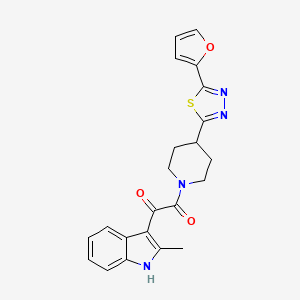

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2880253.png)

![2-ethyl-6-(4-methylbenzyl)-5-((3-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2880257.png)